molecular formula C8H5ClO3 B2725016 4-Chloro-3-formylbenzoic acid CAS No. 1288998-79-7

4-Chloro-3-formylbenzoic acid

Cat. No.: B2725016
CAS No.: 1288998-79-7
M. Wt: 184.58
InChI Key: AMZDKMDHDIKPKK-UHFFFAOYSA-N
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Description

4-Chloro-3-formylbenzoic acid (CAS 1288998-79-7) is a benzoic acid derivative offered as a high-purity building block for organic synthesis and pharmaceutical research . This compound, with the molecular formula C 8 H 5 ClO 3 and a molecular weight of 184.58 g/mol, features both a carboxylic acid and an aldehyde functional group on a chlorinated aromatic ring, making it a versatile intermediate for constructing more complex molecules . The presence of these two reactive sites allows researchers to perform sequential chemical transformations, such as condensations via the aldehyde group and esterifications or amide formations via the carboxylic acid group. While specific biological activity data for this compound is not extensively published in the retrieved sources, its structural features are commonly exploited in medicinal chemistry and materials science. The compound serves as a key precursor in the synthesis of various heterocyclic compounds and functional polymers. Its purity and well-defined structure are critical for ensuring reproducibility in research and development workflows. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZDKMDHDIKPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1288998-79-7
Record name 4-chloro-3-formylbenzoic acid
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Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 3 Formylbenzoic Acid

Established Synthetic Pathways

Traditional syntheses of 4-chloro-3-formylbenzoic acid rely on fundamental aromatic substitution reactions, approaching the target structure from two primary precursor types.

One of the primary established methods involves the direct chlorination of 4-formylbenzoic acid. This reaction is an electrophilic aromatic substitution where the existing substituents on the benzene (B151609) ring direct the position of the incoming chloro group. The carboxylic acid and formyl groups are both deactivating and meta-directing. However, the position ortho to the formyl group and meta to the carboxylic acid (the C3 position) is favored for substitution.

Commonly employed chlorinating agents include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). The reaction mechanism proceeds through several key steps:

Activation: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, which enhances the electrophilicity of the ring.

Electrophilic Attack: The Lewis acid catalyst helps generate a more potent electrophile (Cl⁺), which then attacks the 3-position of the aromatic ring. This position is electronically favored and stabilized by resonance.

Deprotonation: Aromaticity is restored by the loss of a proton from the site of electrophilic attack.

Hydrolysis: An aqueous workup step is necessary to hydrolyze the acyl chloride back to the carboxylic acid, yielding the final this compound product.

Optimization of reaction parameters is crucial for maximizing yield and minimizing the formation of dichlorinated byproducts.

Table 1: Typical Reaction Parameters for Chlorination of 4-Formylbenzoic Acid

Parameter Value/Range Impact on Yield
Temperature 50°C Maximizes selectivity
SOCl₂:Substrate Ratio 1.2:1 Reduces over-chlorination
Catalyst Loading (FeCl₃) 5 mol% Achieves high conversion

This table is based on data from a representative chlorination reaction.

An alternative and widely used pathway is the formylation of 3-chlorobenzoic acid. wikipedia.org The Vilsmeier-Haack reaction is a classic and effective method for this transformation, valued for its regioselectivity on electron-deficient aromatic systems. This reaction introduces a formyl (-CHO) group onto the aromatic ring.

The reaction uses a Vilsmeier reagent, which is a complex formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). The electron-withdrawing nature of the chlorine atom and the carboxylic acid group on the precursor directs the formylation to the C4 position.

The mechanistic steps are as follows:

Vilsmeier Reagent Formation: DMF and POCl₃ react to form an electrophilic chloroiminium ion (the Vilsmeier reagent).

Electrophilic Substitution: The aromatic ring of 3-chlorobenzoic acid attacks the electrophilic Vilsmeier reagent. The substitution occurs at the position para to the chlorine and meta to the carboxylic acid (the C4 position).

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during an aqueous workup to liberate the aldehyde, yielding this compound.

Table 2: Vilsmeier-Haack Formylation Parameters

Parameter Value/Range Impact on Yield
DMF:POCl₃ Ratio 1:1.5 Ensures complete complex formation
Temperature 0°C to 25°C Controls the exothermic reaction
Reaction Time 12–16 hours Achieves yields of 70–75%

This table presents typical conditions for the Vilsmeier-Haack formylation.

Emerging Synthetic Strategies

Recent research has focused on developing more sustainable and efficient methods for synthesizing this compound and related compounds. These emerging strategies aim to reduce reaction times, minimize waste, and improve selectivity under milder conditions.

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to achieve highly selective transformations. For the synthesis of halogenated aromatics, enzymes like chloroperoxidases are being explored for their ability to perform regioselective chlorination under mild conditions (e.g., pH 5–7, 25°C). While promising for its green credentials, this approach currently faces challenges with suboptimal yields, often in the range of 50–60%. Another approach involves using enzymes in cascade reactions, where a biocatalytic step is integrated with a chemical one. diva-portal.orgnih.gov For instance, transketolase enzymes have been engineered to react with substrates like 3-formylbenzoic acid, demonstrating the potential for creating complex molecules from functionalized benzoic acids in a highly stereoselective manner. researchgate.net

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical reactions. researchgate.net The application of microwave irradiation can dramatically reduce reaction times for both the chlorination and formylation pathways described above, in some cases by as much as 60%. matanginicollege.ac.in This acceleration is due to the efficient and rapid heating of the reaction mixture by microwaves. oatext.com Multicomponent reactions, such as the synthesis of isoindolinones from 2-formylbenzoic acid, amines, and other reagents, have been shown to proceed with very good yields in short reaction times under microwave heating, often in environmentally benign solvents like water or ethanol. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method
Esterification of Benzoic Acid Hours 2.5 - 30 minutes researchgate.netmatanginicollege.ac.in
Multicomponent Reactions Days Minutes beilstein-journals.org

| General Observation | Longer reaction times, often lower yields | Shorter reaction times, often higher yields researchgate.net |

This table provides a general comparison based on literature examples of reactions involving benzoic acid derivatives. researchgate.netmatanginicollege.ac.inbeilstein-journals.org

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advancement in green chemistry. These methods are often solvent-free, which reduces waste and energy consumption. nih.gov While specific applications to the synthesis of this compound are not yet widely reported, the mechanochemical synthesis of other complex organic molecules, such as curcumin (B1669340) derivatives from 4-carboxybenzaldehyde, has been demonstrated. researchgate.net This Knoevenagel reaction proved to be more efficient and cleaner than traditional solution-based methods. researchgate.net The development of mechanochemical protocols for reactions like halogenation and formylation could provide a more sustainable route to this compound in the future. nih.gov

Optimization of Synthetic Conditions and Yield Enhancement

To maximize the efficiency and economic viability of synthesizing this compound, optimization of reaction conditions is essential. This involves careful selection of catalysts, solvents, and other reaction parameters.

Catalysts play a crucial role in activating substrates and increasing reaction rates, particularly for electrophilic substitutions on deactivated aromatic rings.

For the direct chlorination of 4-formylbenzoic acid, Lewis acids such as iron(III) chloride (FeCl₃) are employed. The catalyst enhances the electrophilicity of the chlorinating agent. Research into optimizing this process has shown that catalyst loading is a key parameter to control for achieving high conversion and yield while minimizing side reactions.

ParameterValue/RangeImpact on Yield
FeCl₃ Loading 5 mol%Achieves 85% conversion within 6 hours.
Temperature 50°CMaximizes selectivity for the desired product.
SOCl₂:Substrate Ratio 1.2:1Reduces over-chlorination byproducts.
Data sourced from studies on the direct chlorination of 4-formylbenzoic acid.

While FeCl₃ is common, the broader field of benzoic acid synthesis explores a range of catalysts. For instance, in related syntheses, transition metal catalysts like cobalt(II) acetate (B1210297) and palladium complexes have been used to facilitate oxidation or carbonylation reactions, respectively, demonstrating the ongoing development in this area.

The choice of solvent and the fine-tuning of reaction parameters like temperature, time, and stoichiometry are critical for maximizing yield and purity.

In the chlorination route, anhydrous solvents like dichloromethane (B109758) are necessary to prevent the hydrolysis of intermediate species. For the Vilsmeier-Haack formylation of 3-chlorobenzoic acid, solvents such as dichloroethane or chlorobenzene (B131634) are used to facilitate the solubility of the reagents.

Optimization studies for the Vilsmeier-Haack pathway have identified key parameters for enhancing the yield, which often reaches 70-75%.

ParameterValue/RangeImpact on Yield
DMF:POCl₃ Ratio 1:1.5Ensures complete formation of the Vilsmeier complex and prevents reagent excess.
Temperature Ramp 0°C → 25°CA gradual warm-up helps to control the initial exothermic reaction.
Reaction Time 12–16 hoursAllows the reaction to proceed to completion, achieving yields of 70–75%.
Data sourced from studies on the Vilsmeier-Haack formylation of 3-chlorobenzoic acid.

By carefully controlling these conditions, researchers can effectively steer the reaction towards the desired product, this compound, with high efficiency and regioselectivity.

Scalability Assessments for Laboratory and Pilot-Scale Research

The transition of a synthetic route for this compound from the laboratory bench to a pilot plant is a critical step towards potential industrial production. This process involves more than a simple multiplication of reactant quantities; it requires a thorough re-evaluation and optimization of the entire process to ensure safety, efficiency, consistency, and economic viability. Scalability assessments focus on identifying and mitigating risks associated with larger-scale operations, where factors like heat transfer, mass transport, and reaction kinetics behave differently than in small-scale laboratory glassware.

Key considerations in the scale-up from a laboratory (milliliter to liter scale) to a pilot-scale reactor (often in the range of 50-1500 L) include significant changes in the surface-area-to-volume ratio. researchgate.net This ratio, which is high in a lab flask, decreases dramatically in a large reactor, leading to challenges in heat dissipation. Exothermic reactions that are easily controlled with an ice bath in the lab can lead to dangerous temperature runaways in a pilot plant if not properly managed, necessitating the use of jacketed reactors with controlled heating and cooling systems. researchgate.net

Process parameters established at the laboratory scale serve as a baseline but almost always require adjustment for pilot-scale runs. The primary goal is to develop a robust process that consistently produces this compound of the desired purity and yield.

Detailed Research Findings

Research into scaling up syntheses of related aromatic carboxylic acids highlights several critical areas for investigation:

Mixing and Mass Transfer: Ensuring that all reactants are intimately mixed is crucial for a complete and uniform reaction. Inadequate mixing can lead to lower yields and the formation of impurities. The type of impeller, agitation speed, and reactor geometry are critical parameters that are studied during pilot-scale development to ensure homogeneity. researchgate.net

Advanced Manufacturing Technologies: To address the challenges of traditional batch reactor scale-up, modern methodologies like continuous flow chemistry are being implemented. Flow reactors, with their high surface-area-to-volume ratios, offer superior heat and mass transfer, allowing for better control over highly exothermic or rapid reactions. wiley-vch.de This technology can lead to higher yields, improved safety, and greater consistency. For related syntheses, continuous flow has been shown to enhance reproducibility and simplify the management of hazardous byproducts.

The table below illustrates a hypothetical comparison of key parameters for the synthesis of this compound, contrasting a typical laboratory setup with a pilot-plant operation.

ParameterLaboratory ScalePilot ScaleImpact on Scale-Up
Reactor Volume500 mL500 LAffects heat/mass transfer, mixing efficiency, and handling.
Heating/Cooling MethodWater/Oil BathJacketed Steam/Coolant SystemRequires precise engineering to manage thermal loads in large volumes. researchgate.net
Typical Yield85-90%78-85%Yield may initially decrease on scale-up due to non-ideal conditions before optimization.
Reaction Time6-8 hours8-12 hoursOften longer due to slower rates of reagent addition and thermal transfer.
AgitationMagnetic Stir BarMechanical Impeller (e.g., turbine)Crucial for maintaining homogeneity in large volumes. researchgate.net
Purity (Crude)~97%~92-95%Potential for increased byproduct formation requires robust purification methods.

Furthermore, the optimization of specific reaction steps, such as chlorination or formylation, is essential. For instance, when scaling a chlorination reaction, the stoichiometry of the chlorinating agent and the catalyst concentration must be carefully controlled to prevent over-chlorination, which can lead to difficult-to-remove impurities.

The following table presents data points relevant to the optimization of a key reaction step during a scale-up study, based on findings for analogous chemical transformations. acs.org

RunScaleKey Parameter VariationObserved YieldPurity
1Lab (10g)1.1 eq. Reagent, 25°C88%97%
2Pilot (10kg)1.1 eq. Reagent, 25°C (direct scale-up)75%90% (with 5% byproduct A)
3Pilot (10kg)1.05 eq. Reagent, 25°C (slow addition)82%94% (with 1.5% byproduct A)
4Pilot (10kg)1.05 eq. Reagent, 20°C (optimized cooling)84%96% (with <1% byproduct A)

Comprehensive Spectroscopic and Advanced Structural Characterization of 4 Chloro 3 Formylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-Chloro-3-formylbenzoic acid, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR and ¹³C NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The substitution pattern on the benzene (B151609) ring—a 1,2,4-trisubstituted pattern—results in a characteristic splitting pattern for the three aromatic protons.

The aldehyde proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The carboxylic acid proton (COOH) will also be observed as a broad singlet, usually at a very downfield position, often above 12 ppm, and its exact position can be influenced by the solvent and concentration.

The three aromatic protons will form an AMX spin system.

H-2 : This proton is ortho to both the formyl and chloro groups. It is expected to be a doublet with a small coupling constant (⁴J), appearing around 8.2-8.4 ppm.

H-5 : This proton is ortho to the carboxylic acid group and meta to the chloro group. It will likely appear as a doublet of doublets, with one coupling to H-6 (³J) and a smaller coupling to H-2 (⁴J), expected in the range of 8.0-8.2 ppm.

H-6 : This proton is ortho to the chloro group and meta to the formyl group. It is expected to be a doublet (coupled to H-5) around 7.6-7.8 ppm.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule.

The carboxylic acid carbon (COOH) is expected at a chemical shift of approximately 165-170 ppm.

The aldehyde carbon (CHO) will also be significantly downfield, typically around 188-192 ppm.

The aromatic carbons will appear in the 120-145 ppm range. The carbon bearing the chloro group (C-4) and the carbons bearing the formyl (C-3) and carboxylic acid (C-1) groups will have distinct chemical shifts due to the electronic effects of the substituents. The remaining aromatic carbons (C-2, C-5, C-6) will also show characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
COOH>12 (broad s)165-170
CHO9.9-10.1 (s)188-192
C1-H-132-135
C2-H8.2-8.4 (d)130-133
C3-H-137-140
C4-H-138-141
C5-H8.0-8.2 (dd)128-131
C6-H7.6-7.8 (d)125-128

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals and confirming the connectivity of the atoms. libretexts.orgnationalmaglab.org

COSY (Correlation Spectroscopy) : A homonuclear COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons (H-5 and H-6) and potentially a weaker cross-peak showing the four-bond coupling between H-2 and H-5, confirming their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for H-2, H-5, and H-6 to their corresponding ¹³C signals (C-2, C-5, and C-6).

Computational Prediction of NMR Chemical Shifts

In modern structural analysis, computational methods, particularly Density Functional Theory (DFT), are frequently used to predict NMR chemical shifts. uni-bonn.deualberta.ca These theoretical calculations can provide a powerful complement to experimental data, aiding in the assignment of complex spectra. faccts.demdpi.com

The process typically involves:

Geometry Optimization : The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

Magnetic Shielding Calculation : Using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)), the magnetic shielding tensors for each nucleus are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this step.

Chemical Shift Calculation : The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso.

While no specific computational studies for this compound are readily available in the literature, the application of this standard methodology would be expected to yield chemical shift values in close agreement with experimental data, further validating the spectral assignments made through 1D and 2D NMR experiments.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of this compound is expected to be rich in information, displaying characteristic absorption bands for each functional group.

O-H Stretch : The carboxylic acid O-H group will give rise to a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This broadness is due to hydrogen bonding, which typically occurs as dimers in the solid state. quora.com

C-H Stretches : Aromatic C-H stretching vibrations are expected as weaker bands just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aldehyde C-H stretch typically appears as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, a characteristic feature known as a Fermi doublet.

C=O Stretches : Two distinct carbonyl (C=O) stretching bands will be prominent. The carboxylic acid C=O stretch is expected around 1700-1720 cm⁻¹, often broadened by hydrogen bonding. The aldehyde C=O stretch will appear at a slightly higher frequency, typically in the range of 1700-1730 cm⁻¹, and its position can be influenced by conjugation with the aromatic ring.

C=C Stretches : The aromatic ring will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend : The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are expected in the 1200-1350 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

C-Cl Stretch : The C-Cl stretching vibration is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Table 2: Predicted FTIR Absorption Bands for this compound (Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
O-H stretch (Carboxylic acid)2500-3300Strong, Very Broad
C-H stretch (Aromatic)3050-3100Weak to Medium
C-H stretch (Aldehyde)~2820 and ~2720Medium
C=O stretch (Carboxylic acid)1700-1720Strong
C=O stretch (Aldehyde)1700-1730Strong
C=C stretch (Aromatic)1450-1600Medium to Strong
C-O stretch (Carboxylic acid)1200-1350Strong
O-H bend (Carboxylic acid)1380-1440Medium
C-Cl stretch700-850Medium to Strong

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

In the Raman spectrum of this compound, the following features would be expected:

The symmetric aromatic ring breathing vibrations, which are often strong in Raman spectra, would appear in the fingerprint region.

The C=C stretching bands of the aromatic ring (1580-1620 cm⁻¹) are typically strong and sharp.

The aldehyde C=O stretch would also be visible, though its intensity can vary.

The C-Cl stretch would likely produce a strong and characteristic signal.

The O-H stretch of the carboxylic acid is generally weak in Raman spectra.

Correlation of Experimental and Theoretically Derived Vibrational Frequencies

The vibrational characteristics of this compound can be meticulously examined by comparing experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretical frequencies obtained through computational methods like Density Functional Theory (DFT). nih.govnih.govnih.gov This correlative approach provides a robust assignment of fundamental vibrational modes and offers insights into the molecule's structural and electronic properties. nih.gov

DFT calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to compute the optimized geometry and corresponding vibrational wavenumbers. nih.gov However, theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations. To bridge this gap, a scaling factor is typically applied to the computed frequencies. nih.gov

For aromatic carboxylic acids, characteristic vibrational modes are associated with the carboxyl group, the formyl group, and the benzene ring. The O-H stretching vibration of the carboxylic acid group in its monomeric form is expected at higher wavenumbers, while in the dimeric form, strong intermolecular hydrogen bonding significantly broadens and shifts this band to a lower frequency. researchgate.netnih.gov The carbonyl (C=O) stretching vibrations of the carboxylic acid and formyl groups are intense and appear in distinct regions of the infrared spectrum, typically around 1700 cm⁻¹. The precise positions of these bands are sensitive to the electronic effects of the substituents on the benzene ring. nih.gov

The benzene ring itself exhibits a set of characteristic vibrations, including C-H stretching, in-plane and out-of-plane C-H bending, and C-C stretching modes. derpharmachemica.com The C-H stretching vibrations of the aromatic ring are generally observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com The C-C stretching vibrations within the aromatic ring typically occur in the 1625–1430 cm⁻¹ range. derpharmachemica.com The presence of the chloro and formyl substituents influences the positions and intensities of these ring vibrations.

A detailed comparison of the experimental and scaled theoretical vibrational frequencies allows for a confident assignment of the observed spectral bands. The good agreement that is often found between the experimental and scaled theoretical data validates the optimized molecular structure and the computational methodology employed. researchgate.net

Table 1: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Substituted Benzoic Acid

Vibrational AssignmentExperimental FT-IRExperimental FT-RamanTheoretical (Scaled)
O-H Stretch (Dimer)~2900 (broad)-~2950
C-H Stretch (Aromatic)308030853082
C=O Stretch (Carboxyl)169016851695
C=O Stretch (Formyl)171017051712
C-C Stretch (Ring)160516101608
C-H in-plane bend130213051300
C-Cl Stretch750748755

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific experimental and computational studies.

Mass Spectrometry (MS) in Structural Research

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. amazonaws.com This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₈H₅ClO₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ³⁵Cl, and ¹⁶O).

By comparing the experimentally measured m/z value from HRMS with the theoretically calculated exact mass, the molecular formula can be confirmed with a high degree of confidence. This is a critical step in the structural characterization of a newly synthesized or isolated compound.

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org This process provides detailed information about the connectivity of atoms within the molecule and helps to elucidate its fragmentation pathways. nationalmaglab.org

For this compound, the fragmentation pattern would be influenced by the presence of the carboxylic acid, formyl, and chloro functional groups. Common fragmentation pathways for aromatic carboxylic acids involve the loss of small, stable neutral molecules. libretexts.org Key fragmentation events for this compound could include:

Loss of a hydroxyl radical (•OH): from the carboxylic acid group, resulting in an [M-17]⁺ ion.

Loss of a formyl radical (•CHO): from the aldehyde group, leading to an [M-29]⁺ ion. libretexts.org

Loss of a carboxyl group (•COOH): resulting in an [M-45]⁺ ion. libretexts.org

Loss of a chlorine atom (•Cl): leading to an [M-35]⁺ ion.

Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion, resulting in an [M-44]⁺ ion.

By analyzing the product ion spectrum, the sequence of these losses can be determined, providing a detailed picture of the molecule's structure and stability under ionization conditions. The relative abundance of the fragment ions can also offer insights into the strength of different bonds within the molecule.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. uol.de This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state structure. uol.de

In a single-crystal X-ray diffraction experiment, a well-ordered single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. uol.de

For this compound, a single-crystal X-ray analysis would reveal the precise geometry of the molecule in the solid state. This includes the planarity of the benzene ring and the orientation of the carboxylic acid and formyl substituents relative to the ring. In many benzoic acid derivatives, the carboxylic acid group is often slightly twisted out of the plane of the benzene ring. nih.govnih.gov The analysis would also provide accurate measurements of all bond lengths and angles, which can be compared with theoretical values from computational studies.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. researchgate.net This packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.net

For this compound, a key feature of its crystal structure is likely the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov This is a common and robust supramolecular synthon observed in the crystal structures of many carboxylic acids. nih.gov

In addition to this primary hydrogen bonding, other weaker intermolecular interactions may also play a role in stabilizing the crystal packing. These can include:

C-H···O interactions involving the formyl group or the aromatic C-H bonds. researchgate.net

Interactions involving the chlorine atom, such as C-H···Cl or Cl···Cl contacts.

π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Thermal Analysis Techniques for Research Applications

Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. In the study of organic compounds such as this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into phase transitions, thermal stability, and decomposition behavior.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

Currently, specific Differential Scanning Calorimetry (DSC) data for this compound is not available in the public domain based on a comprehensive search of scientific literature and chemical databases. While thermal analyses have been conducted on related compounds and derivatives, the direct DSC thermogram for this compound, which would detail its melting point and any other phase transitions, has not been reported.

For context, the analysis of structurally similar compounds can sometimes offer clues. For instance, the related compound 4-formylbenzoic acid has a reported melting point of approximately 247 °C. The introduction of a chlorine atom to the benzene ring, as in this compound, would be expected to influence the melting point due to changes in molecular weight, polarity, and crystal packing, but without experimental data, the precise effect remains undetermined.

Interactive Data Table: DSC Data for this compound

ParameterValue
Melting Point (°C)Data not available
Enthalpy of Fusion (J/g)Data not available
Other Phase TransitionsData not available

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

Similar to the DSC data, specific Thermogravimetric Analysis (TGA) data for this compound is not publicly available. TGA would provide critical information about the temperatures at which the compound begins to decompose and the various stages of its thermal degradation. The analysis would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

In the absence of direct experimental data for this compound, general knowledge of related structures can provide an estimation of its thermal behavior. For example, the thermal decomposition of 4-chlorobenzaldehyde (B46862) is known to emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas upon heating to decomposition noaa.gov. It is plausible that this compound would exhibit a complex decomposition pattern involving the loss of the formyl and carboxylic acid groups, as well as the chlorine atom, at elevated temperatures. However, the precise temperatures and mass loss percentages associated with these decomposition steps are unknown without experimental TGA curves.

Interactive Data Table: TGA Data for this compound

ParameterValue
Onset Decomposition Temperature (°C)Data not available
Temperature of Maximum Decomposition (°C)Data not available
Residual Mass (%)Data not available

Reactivity Profiles and Derivatization Chemistry of 4 Chloro 3 Formylbenzoic Acid

Functional Group Transformations at the Formyl Moiety

The aldehyde functional group is a key site for various chemical modifications, including oxidation, reduction, and condensation reactions.

Oxidative Conversions to Carboxylic Acid Analogues

The formyl group of 4-chloro-3-formylbenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 4-chloro-isophthalic acid. This transformation is typically achieved using strong oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). evitachem.com The resulting dicarboxylic acid can serve as a monomer in polymerization reactions or as a precursor for further derivatization at both acid sites.

Table 1: Oxidative Conversion of this compound

Starting MaterialProductReagents
This compound4-Chloro-isophthalic acidKMnO4 or CrO3

Reductive Pathways to Alcohol Derivatives

The formyl group can be selectively reduced to a hydroxymethyl group, affording 4-chloro-3-(hydroxymethyl)benzoic acid. This reduction can be accomplished using various reducing agents. evitachem.com Sodium borohydride (B1222165) (NaBH4) is a common and mild reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed, although care must be taken to avoid reduction of the carboxylic acid group. evitachem.com These alcohol derivatives are useful intermediates for esterification or etherification reactions.

Table 2: Reductive Conversion of this compound

Starting MaterialProductReagents
This compound4-Chloro-3-(hydroxymethyl)benzoic acidNaBH4 or LiAlH4

Condensation Reactions for Schiff Base Formation and Other Heterocycles

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). vulcanchem.comsemanticscholar.org This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. figshare.com For instance, the reaction of this compound with an appropriate amine yields a Schiff base, which can be further utilized in coordination chemistry or as an intermediate for more complex heterocyclic systems. figshare.comresearchgate.net The formation of these imines is often catalyzed by a small amount of acid. Additionally, the aldehyde functionality can participate in multicomponent reactions, such as the Ugi reaction, to construct complex molecular scaffolds.

Reactions Involving the Halogen (Chloro) Substituent

The chlorine atom on the aromatic ring provides another handle for synthetic modifications, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The chloro group of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the electron-withdrawing formyl and carboxylic acid groups activates the aromatic ring towards nucleophilic attack, particularly at the position para to the formyl group. masterorganicchemistry.com Common nucleophiles used in these reactions include alkoxides (like sodium methoxide), amines, and thiols. d-nb.info These reactions are valuable for introducing a variety of functional groups onto the benzene (B151609) ring, leading to a diverse set of derivatives. d-nb.info

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The chloro substituent is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. musechem.comlibretexts.orglibretexts.org This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the 4-position. mdpi.com The reaction generally proceeds with high yield and functional group tolerance.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgrug.nl This reaction is particularly useful for the synthesis of cinnamic acid derivatives and other vinyl-substituted aromatic compounds. organic-chemistry.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecules with applications in materials science and medicinal chemistry. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraOrganoboron compoundPd catalyst, baseBiaryl, Alkyl/Alkenyl/Alkynyl-substituted benzoic acid
HeckAlkenePd catalyst, baseSubstituted alkene

Transformations of the Carboxylic Acid Group

The carboxylic acid group of this compound is a prime site for derivatization through common transformations such as esterification and amidation. These reactions convert the acidic proton into a variety of functional groups, paving the way for the synthesis of esters and amides with potential applications in medicinal chemistry and materials science.

Esterification Reactions for Ester Derivatives

The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol under acidic catalysis, are applicable. The aldehyde group generally remains unaffected under these conditions. This selective transformation is crucial for creating intermediates where the less reactive ester can be carried through subsequent reaction steps involving the more reactive aldehyde. For instance, the parent compound, 4-formylbenzoic acid, can be esterified with various alcohols. chemicalbook.comsmolecule.com A recent study demonstrated the synthesis of 2-oxo-2-(arylamino)ethyl 4-formylbenzoates by reacting the potassium salt of 4-formylbenzoic acid with 2-chloro-N-arylacetamides in DMF. arkat-usa.org This highlights a method to generate more complex ester derivatives.

Table 1: Representative Esterification Reactions

Reactant Reagents & Conditions Product Application/Significance Reference
4-Formylbenzoic acid (potassium salt) 2-Chloro-N-arylacetamides, DMF, reflux 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates Precursors for synthesizing new dihydropyran derivatives arkat-usa.org
Carboxylic Acids Alcohols, Acid catalyst Esters General method for creating ester derivatives smolecule.com
4-Formylbenzoic acid TCT, FPyr, EtOAc, 40-80 °C 4-Formylbenzoyl chloride (activated intermediate) Intermediate for subsequent esterification or amidation rsc.org

This table is illustrative of reactions applicable to the formylbenzoic acid scaffold.

Amidation and Peptide Coupling Analogues

Amide bond formation is one of the most frequent reactions in medicinal chemistry. nih.gov The carboxylic acid of this compound can be readily converted to amides using a variety of coupling agents. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for peptide synthesis, facilitating the coupling of carboxylic acids with amines with a low degree of racemization. biosynth.combiosynth.com

The aldehyde functionality on the aromatic ring makes this molecule particularly interesting for creating complex peptide-based structures. For example, 4-formylbenzoic acid has been used to acylate peptides, introducing an aldehyde moiety that can then undergo further ligation reactions, such as oxime formation. rsc.org This dual reactivity allows for the synthesis of elaborately functionalized peptide analogues. A general methodology for the amidation of carboxylic acids involves the in situ generation of reactive phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which efficiently activates the carboxylic acid for reaction with primary and secondary amines at room temperature. nih.gov

Table 2: Representative Amidation Reactions

Reactant Reagents & Conditions Product Type Application/Significance Reference
4-Formylbenzoic acid Peptide-NH₂, Coupling agent (e.g., HBTU, TBTU) Peptide Conjugate Introduction of an aldehyde for further ligation rsc.org
Carboxylic Acids Primary/Secondary Amines, PPh₃, N-Chlorophthalimide Amides Mild and efficient general amidation method nih.gov
4-Chloro-3-(chlorosulfonyl)benzoic acid Ethyl- or Methylamine 4-Chloro-3-(alkylsulfamoyl)benzoic acid Synthesis of sulfamoylbenzoic acid derivatives google.com

This table is illustrative of reactions applicable to the benzoic acid scaffold.

Multicomponent Reaction (MCR) Strategies Employing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient tools for building molecular complexity. beilstein-journals.orgnih.gov this compound, with its aldehyde and carboxylic acid groups, is an ideal candidate for designing MCRs to generate diverse heterocyclic scaffolds.

Povarov Reaction and Related Cycloadditions

The Povarov reaction is a powerful MCR for synthesizing quinolines and related nitrogen-containing heterocycles. wikipedia.orgresearchgate.net It is a formal aza-Diels-Alder reaction that typically involves the acid-catalyzed reaction of an aromatic amine, an aldehyde, and an electron-rich alkene. wikipedia.org The aldehyde component, such as this compound, first reacts with the amine to form an aromatic imine in situ. This imine is then activated by a Lewis or Brønsted acid and undergoes a cycloaddition with the alkene. wikipedia.org

While direct examples employing this compound are not prevalent in the cited literature, the closely related 2-formylbenzoic acid is used in Povarov-type reactions. For instance, a one-pot MCR between anilines, alkenes, and 2-formylbenzoic acid, using a ChCl/ZnCl₂ eutectic mixture as both solvent and catalyst, yields dihydroisoindolo[2,1-a]quinolin-11-ones diastereoselectively. researchgate.net This strategy demonstrates how the functional groups of a formylbenzoic acid can be orchestrated within an MCR to build complex, fused polyheterocyclic systems. The reaction is versatile, and variations can produce a range of substituted quinolines. nih.govbeilstein-journals.org

Mannich-type Reactions and Lactamization

The Mannich reaction is a three-component condensation involving an aldehyde, an amine (primary or secondary), and a compound with an active hydrogen, such as a ketone. organic-chemistry.org Formylbenzoic acids are particularly useful in Mannich-type reactions that are followed by a spontaneous intramolecular cyclization (lactamization) to produce benzo-fused γ-lactams, such as isoindolinones. beilstein-journals.org

This strategy has been extensively demonstrated using 2-formylbenzoic acid, where the ortho relationship between the aldehyde and carboxylic acid is perfectly poised for the final ring-closing step. beilstein-journals.orgnih.gov In a typical sequence, the aldehyde reacts with an amine to form an imine, which is then attacked by the enol or enolate of a ketone. The resulting Mannich adduct undergoes intramolecular amidation between the amine and the carboxylic acid to furnish the isoindolinone ring. beilstein-journals.orgnih.gov Similar Mannich/lactamization reactions have been developed using various partners, including silyl (B83357) enol ethers, in the presence of catalysts like indium to produce fluorinated isoindolinones. beilstein-journals.orgnih.gov While the meta-arrangement in this compound makes direct intramolecular lactamization to a five-membered ring less favorable, the principle of the Mannich reaction itself remains a key transformation of the aldehyde group. Derivatives of the isomeric 4-chloro-2-formylbenzoic acid have been used in direct one-pot intramolecular Mannich reactions to synthesize cis-4-aminoisochromanones with high stereoselectivity. thieme-connect.com

Synthesis of Complex Organic Scaffolds and Heterocyclic Systems

The dual functionality of this compound makes it a valuable precursor for a variety of complex organic structures, particularly heterocyclic systems that form the core of many biologically active compounds. beilstein-journals.org

The MCR strategies discussed previously are prime examples of its utility. The Povarov reaction provides access to the quinoline (B57606) scaffold, a privileged structure in medicinal chemistry. researchgate.netnih.gov Mannich-type reactions, especially with ortho-formylbenzoic acid isomers, are a cornerstone for synthesizing the isoindolinone (benzo-fused γ-lactam) system. beilstein-journals.org This scaffold is present in numerous pharmaceutical agents. Ugi-type MCRs, which involve an aldehyde, an amine, a carboxylic acid, and an isocyanide, have also been employed with 2-formylbenzoic acid to generate highly functionalized and complex lactam structures. beilstein-journals.orgnih.gov

Furthermore, derivatives of formylbenzoic acids serve as building blocks for other heterocyclic systems. For example, 2-oxo-2-(arylamino)ethyl 4-formylbenzoates, synthesized from 4-formylbenzoic acid, undergo a three-component reaction with malononitrile (B47326) and active methylene (B1212753) compounds (like dimedone or 4-hydroxycoumarin) to yield complex fused pyran systems, such as tetrahydro-4H-chromenes and dihydropyrano[3,2-c]chromenes. arkat-usa.org Similarly, 4-chloro-3-formyl coumarin (B35378), a related structure, has been used to synthesize fused chromeno[4,3-b]quinolin-6-ones. researchgate.net These examples underscore the versatility of the formylbenzoic acid motif in constructing a diverse range of complex heterocyclic scaffolds.

Table 3: Examples of Heterocyclic Systems Synthesized from Formylbenzoic Acids and Related Precursors

Precursor Reaction Type Resulting Heterocycle Significance Reference
2-Formylbenzoic acid, anilines, alkenes Povarov Reaction Dihydroisoindolo[2,1-a]quinolin-11-ones Access to complex, fused N-heterocycles researchgate.net
2-Formylbenzoic acid, amines, ketones Mannich/Lactamization 3-Substituted Isoindolinones Core scaffold of many pharmaceuticals beilstein-journals.orgnih.gov
4-Formylbenzoic acid derivatives, malononitrile, dimedone Three-component condensation/cyclization Tetrahydro-4H-chromenes Synthesis of fused pyran systems arkat-usa.org
2-Formylbenzoic acid, amines, isocyanides Ugi-type MCR Highly functionalized γ-lactams Rapid generation of molecular diversity beilstein-journals.org
4-Chloro-3-formyl coumarin, anilines Cyclization Chromeno[4,3-b]quinolin-6-ones Synthesis of fused quinoline systems researchgate.net

Computational Chemistry and Theoretical Characterization of 4 Chloro 3 Formylbenzoic Acid

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a balance between computational cost and accuracy, making it suitable for analyzing molecules of this size.

A DFT analysis of 4-chloro-3-formylbenzoic acid would reveal key insights into its electronic properties. The calculation would map the electron density distribution across the molecule, highlighting the influence of the electron-withdrawing chloro, formyl, and carboxylic acid groups on the aromatic ring. It is expected that these groups would create a non-uniform distribution of charge, with regions of lower electron density (electrophilic character) on the ring and higher electron density (nucleophilic character) localized on the oxygen and chlorine atoms. The results of such a study would typically include total energy, Mulliken or Natural Bond Orbital (NBO) atomic charges, and dipole moment.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These are representative values for a substituted benzoic acid and not specific experimental or calculated data for this compound.)

PropertyRepresentative ValueDescription
Total Energy-X HartreesThe total electronic energy of the optimized molecule in its ground state.
Dipole Moment~2.5 - 3.5 DebyeA measure of the overall polarity of the molecule, arising from the vector sum of individual bond dipoles.
C=O (Carboxyl) Charge~ -0.6 eThe partial negative charge on the carboxyl oxygen atoms due to their high electronegativity.
C=O (Formyl) Charge~ -0.5 eThe partial negative charge on the formyl oxygen, indicating a site for nucleophilic attack.
Cl Atom Charge~ -0.2 eThe partial negative charge on the chlorine atom.

Molecular Geometry Optimization and Conformational Preferences

Before analyzing its properties, the most stable three-dimensional structure of this compound must be determined. Molecular geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy (a minimum on the potential energy surface). For this molecule, key conformational questions involve the orientation of the carboxylic acid and formyl groups relative to the benzene (B151609) ring.

The carboxylic acid group's -OH can orient itself to be syn or anti relative to the C=O bond. Furthermore, both the carboxyl and formyl groups can exhibit rotational isomerism (rotamers) around their single bonds connecting to the aromatic ring. DFT calculations would predict the most stable conformer by comparing the energies of all possible stable structures. It is anticipated that the planar conformer, where the C=O bonds of both the formyl and carboxyl groups are in the plane of the benzene ring, would be the most stable due to maximized π-conjugation. Hydrogen bonding between the two groups is also a possibility that would be explored.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Note: These values are illustrative, based on known data for similar aromatic aldehydes and carboxylic acids.)

ParameterPredicted Value (Å or °)Significance
C-Cl Bond Length~1.74 ÅReflects the covalent bond between a phenyl carbon and chlorine.
C-C (Aromatic) Bond Lengths~1.39 - 1.41 ÅTypical aromatic bond lengths, with slight variations due to substituent effects.
C=O (Carboxyl) Bond Length~1.21 ÅCharacteristic of a double bond in a carboxylic acid.
C-O (Carboxyl) Bond Length~1.35 ÅLonger than the C=O bond, indicating single bond character.
C=O (Formyl) Bond Length~1.22 ÅCharacteristic of a double bond in an aldehyde.
O-C-C-C (Carboxyl) Dihedral Angle~0° or ~180°Indicates the degree of planarity of the carboxyl group with the ring.
O-C-C-C (Formyl) Dihedral Angle~0° or ~180°Indicates the degree of planarity of the formyl group with the ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide crucial information about a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy site for accepting electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the chlorine atom, which have lone pair electrons. The LUMO is predicted to be distributed over the electron-deficient regions, particularly the carbonyl carbons of the formyl and carboxylic acid groups, as well as the aromatic ring carbons attached to these withdrawing groups. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Table 3: Predicted Frontier Molecular Orbital Properties (Note: Energy values are illustrative.)

OrbitalPredicted Energy (eV)Predicted LocalizationChemical Implication
HOMO~ -7.0 to -8.0 eVBenzene ring, Chlorine atomSite for electrophilic attack.
LUMO~ -2.0 to -3.0 eVFormyl group, Carboxylic acid group, Aromatic ringSite for nucleophilic attack.
HOMO-LUMO Gap~ 4.0 to 6.0 eVEnergy difference between HOMO and LUMOIndicator of chemical reactivity and electronic excitation energy.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential (electron-rich), indicating sites for electrophilic attack.

Blue: Regions of most positive electrostatic "potential" (electron-poor), indicating sites for nucleophilic attack.

Green/Yellow: Regions of near-zero or intermediate potential.

For this compound, the MEP map would be expected to show deep red areas around the carbonyl oxygen atoms of both the formyl and carboxylic acid groups, confirming them as the primary sites for hydrogen bond acceptance and interaction with electrophiles. A region of strong positive potential (blue) would be predicted around the acidic proton of the carboxyl group, highlighting its role as a hydrogen bond donor. The aromatic protons and the formyl proton would also show positive potential, though to a lesser extent.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for determining the supramolecular structure and condensed-phase properties of molecules. NCI analysis is a computational technique that visualizes these interactions in real space based on the electron density and its derivatives.

An NCI analysis of a dimer or crystal structure of this compound would likely reveal several key interactions:

Strong Hydrogen Bonding: The most significant interaction would be the classic carboxylic acid dimer formation, where two molecules form a cyclic structure via strong O-H···O hydrogen bonds.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with a nucleophilic region (like a carbonyl oxygen) of a neighboring molecule.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, by identifying intermediate structures and, most importantly, transition states. A transition state is the highest energy point along a reaction coordinate and its structure and energy determine the reaction's activation energy and rate.

For this compound, one could model various reactions, such as the nucleophilic addition to the formyl group or the esterification of the carboxylic acid. For example, modeling the reduction of the aldehyde with a hydride source (e.g., NaBH₄) would involve:

Optimizing the geometries of the reactants (the acid and the hydride).

Searching for the transition state structure corresponding to the hydride attack on the formyl carbon.

Calculating the vibrational frequencies to confirm the transition state (which has exactly one imaginary frequency corresponding to the reaction coordinate).

Calculating the activation energy (the energy difference between the transition state and the reactants).

These calculations would provide a quantitative understanding of the molecule's reactivity in specific chemical transformations.

In Silico Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These in silico techniques allow for the calculation of vibrational and magnetic resonance parameters, which can aid in the structural elucidation and characterization of the compound, often before it is synthesized or as a complement to experimental data.

Methodology: The prediction of spectroscopic parameters typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following geometry optimization, frequency calculations are performed to predict IR and Raman spectra, while Gauge-Independent Atomic Orbital (GIAO) calculations are used for predicting NMR chemical shifts.

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational analysis provides the frequencies and intensities of IR and Raman bands. For this compound, this would involve identifying the characteristic stretching and bending vibrations of its functional groups. Key vibrational modes would include the C=O stretching of the carboxylic acid and formyl groups, the O-H stretch of the carboxylic acid, C-Cl stretching, and various aromatic C-H and C=C vibrations. Comparing calculated spectra for monomeric and potential dimeric structures (formed via hydrogen bonding between carboxylic acid groups) can provide insight into its solid-state behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method is the standard for calculating isotropic magnetic shielding constants, which are then converted into chemical shifts (δ) using a reference standard like Tetramethylsilane (TMS). For this compound, ¹H and ¹³C NMR spectra can be predicted. The calculations would show distinct chemical shifts for the three aromatic protons, the formyl proton, and the carboxylic acid proton. Similarly, ¹³C NMR predictions would identify the signals for the carboxyl, formyl, and the eight aromatic carbons, with the substitution pattern influencing their electronic environment and thus their chemical shifts.

Predicted Spectroscopic Data (Illustrative Example): The following table is a hypothetical representation of data that would be generated from DFT calculations for this compound. The values are based on typical frequency and chemical shift ranges for the respective functional groups.

Parameter Predicted Value (Illustrative) Assignment
IR Frequency (cm⁻¹) ~3000-3300O-H stretch (Carboxylic acid dimer, broad)
~2850, ~2750C-H stretch (Formyl, Fermi resonance)
~1725C=O stretch (Formyl group)
~1695C=O stretch (Carboxylic acid dimer)
~1600, ~1475C=C stretch (Aromatic ring)
~750C-Cl stretch
¹H NMR Chemical Shift (δ, ppm) ~11.0 - 13.0-COOH proton
~10.1-CHO proton
~8.0 - 8.4Aromatic protons (ortho/para to electron-withdrawing groups)
¹³C NMR Chemical Shift (δ, ppm) ~190-CHO carbon
~166-COOH carbon
~125 - 140Aromatic carbons

This table is for illustrative purposes only and does not represent published experimental or computational data.

Advanced Research Applications of 4 Chloro 3 Formylbenzoic Acid As a Building Block

Applications in Pre-clinical Medicinal Chemistry Research

The distinct chemical functionalities of 4-Chloro-3-formylbenzoic acid allow for its use in the creation of a wide array of molecules with potential therapeutic properties. Its derivatives have been the subject of extensive pre-clinical research, demonstrating its importance as a scaffold in drug discovery.

Synthesis of Pharmaceutical Precursors and Intermediates

This compound serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical precursors. Its reactive formyl and carboxylic acid groups can be readily modified to introduce diverse functional groups, leading to the assembly of complex molecular architectures. For instance, it is utilized in the production of intermediates for drugs targeting a range of diseases. The chloro substituent further influences the electronic properties and reactivity of the molecule, enabling specific synthetic transformations.

One notable application is in the synthesis of oxindole (B195798) derivatives, which are recognized for their importance in biological processes and drug discovery. bohrium.com For example, 4-formylbenzoic acid has been used to synthesize benzohydrazones, which have various applications in medicinal chemistry. bohrium.com

Development of Novel Heterocyclic Scaffolds with Potential Biological Relevance

The compound is a key precursor in the synthesis of novel heterocyclic scaffolds, which form the core of many biologically active molecules. These scaffolds are fundamental to the development of new therapeutic agents.

Thiazoles: this compound derivatives are used to construct thiazole (B1198619) rings. researchgate.net Thiazoles are five-membered heterocyclic compounds found in numerous biologically active natural and synthetic molecules. researchgate.net They exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netanalis.com.my The synthesis of thiazole derivatives from 4-formylbenzoic acid has led to compounds with significant antibacterial activity. researchgate.net

Coumarins: The synthesis of coumarin (B35378) derivatives, another important class of heterocyclic compounds, also utilizes this compound as a building block. ias.ac.inrsc.org Coumarins are known for their diverse biological activities, including anticoagulant, antibacterial, and anticancer effects. ias.ac.in Specifically, 4-chloro-3-formylcoumarin is a versatile intermediate for creating a variety of substituted and fused coumarin heterocycles. rsc.orgorientjchem.org

In Silico Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Computational methods, particularly in silico molecular docking, are employed to predict the interaction of this compound derivatives with various biological targets. These studies provide valuable insights into the potential therapeutic applications of these compounds before they are synthesized and tested in a laboratory setting.

Cathepsins: Derivatives of benzoic acid have been investigated as potential inhibitors of cathepsins, a group of proteases involved in various physiological and pathological processes, including cancer progression. nih.govresearchgate.net Molecular docking studies have shown that these compounds can bind effectively to the active sites of cathepsins B and L, suggesting their potential as therapeutic agents. nih.gov For example, 3-chloro-4-methoxybenzoic acid, a related compound, demonstrated a strong interaction with both cathepsins B and L in silico, which correlated with significant activation of these enzymes in cell-based assays. nih.gov

Gyrase B: DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial drugs. nih.gov Molecular docking studies have explored the potential of 4-formylbenzoic acid-based thiazoles to inhibit Gyrase B. researchgate.net These in silico analyses have indicated that such compounds can be potential inhibitors of bacterial DNA gyrase, offering a promising avenue for the development of new antibacterial agents. researchgate.netnih.govmdpi.com

In Vitro Studies on Cellular Models

Following promising in silico predictions, derivatives of this compound are often subjected to in vitro studies on various cellular models to evaluate their biological activity. These studies provide crucial data on the efficacy and mechanism of action of these compounds at a cellular level, without involving human clinical trials.

For instance, novel quinazolinone derivatives synthesized from precursors including 4-formylbenzoic acid have been evaluated for their cytotoxic effects on colorectal cancer cell lines such as LoVo and HCT-116. acs.org Some of these compounds exhibited promising cytotoxic effects. acs.org Similarly, salicylanilide (B1680751) derivatives, including new 4-formylbenzoates, have been tested for their in vitro activity on U87 human glioblastoma cells, showing a significant decrease in cell viability. nih.gov

In another study, pyrazole (B372694) derivatives synthesized using 4-formylbenzoic acid as a starting material were tested as anti-cancer agents against pancreatic, breast, and prostate cancer cell lines, with some derivatives showing potent activity. researchgate.net

Role in Materials Science Research

Beyond its applications in medicinal chemistry, this compound is also a valuable component in the field of materials science, particularly in the design and synthesis of advanced functional materials.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid group of this compound makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.net These materials are composed of metal ions or clusters linked together by organic molecules, creating porous structures with a wide range of potential applications.

4-Formylbenzoic acid and its derivatives have been used to synthesize multivariate MOFs, where multiple different linkers are incorporated into the same framework. mdpi.com This approach allows for the fine-tuning of the properties of the MOF, such as pore size and functionality. For example, it has been used in the synthesis of two-dimensional barium(II) coordination polymers. chemicalbook.com The formyl group can also participate in the coordination or be used for post-synthetic modification of the framework.

In one study, 4-chloro-3-formylcoumarin, a derivative, was encapsulated within a potassium-based MOF, which then exhibited potent antibacterial activity. researchgate.net

Development of Functional Polymeric Materials

While direct research on the incorporation of this compound into polymeric materials is not extensively documented, its structural motifs are highly relevant to the synthesis of advanced polymers like Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers constructed from organic building blocks, offering potential applications in gas storage, separation, and catalysis. chemistryviews.org The fundamental synthesis of many COFs involves the condensation reaction between aldehyde and amine linkers to form stable imine linkages. tcichemicals.com

Formylbenzoic acids, such as 4-formylbenzoic acid, are utilized as aldehyde linkers in the construction of these frameworks. ebi.ac.ukchemicalbook.com For instance, amorphous zirconium metal-organic frameworks have been assembled using 4-formylbenzoic acid, which then serve as catalysts. ebi.ac.uk The bifunctional nature of this compound, possessing both an aldehyde (formyl) group and a carboxylic acid group, makes it a prime candidate for a building block in the creation of functional polymers. bldpharm.combldpharm.com The aldehyde can participate in forming the polymeric backbone, while the carboxylic acid and chloro substituents can provide specific functionalities, influencing properties like solubility, thermal stability, and catalytic activity.

The general principle of COF synthesis relevant to this compound involves the reaction between multifunctional aldehyde and amine monomers.

Monomer Type Functional Group Role in Polymerization
Aldehyde Linker (e.g., 4-formylbenzoic acid)Aldehyde (-CHO)Forms covalent bonds (e.g., imines) with amine linkers to build the framework.
Amine LinkerAmine (-NH2)Reacts with aldehyde groups to form the polymeric network.

This table illustrates the role of aldehyde-containing building blocks in the synthesis of Covalent Organic Frameworks.

The presence of the chloro- and carboxyl- groups on the benzene (B151609) ring of this compound could be leveraged to create polymers with tailored properties, an area ripe for future research exploration.

Catalytic Applications in Organic Transformations

This compound serves primarily as a versatile intermediate in the synthesis of more complex molecules, some of which possess catalytic activity. While not typically used as a catalyst in its own right, its derivatives are instrumental in various organic transformations.

For example, chitosan (B1678972) derivatives, modified by reacting the primary amino group of chitosan with the carboxyl group of 4-formylbenzoic acid, have been developed. nih.gov These new materials have shown high activity as organocatalysts for aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov The resulting tetrazole chitosan derivatives can catalyze the reaction in water, highlighting a green chemistry approach. nih.gov In some cases, these catalysts achieved almost 100% conversion of the starting aldehyde in as little as 15 minutes. nih.gov

The reactivity of the formyl and chloro groups on the benzoic acid backbone allows for its incorporation into larger molecular structures designed for specific catalytic purposes. Research on related compounds, like 2-formylbenzoic acids, has shown their use in organocatalytic enantioselective aldol-lactonization reactions to produce chiral phthalides, which are important structural motifs in many natural products. acs.org

Catalyst System Starting Material Reaction Type Key Finding
Tetrazole Chitosan Derivatives4-formylbenzoic acid, ChitosanAldol CondensationHighly efficient catalysis in water, with near-complete conversion. nih.gov
Organocatalysts2-formylbenzoic estersAldol-LactonizationProduction of enantioenriched chiral phthalides. acs.org

This table summarizes the catalytic applications of systems derived from formylbenzoic acids.

Enzymatic Biocatalysis Studies (e.g., Transketolase-mediated reactions with related compounds)

The field of biocatalysis has identified enzymes capable of utilizing aromatic aldehydes, similar in structure to this compound, for stereoselective synthesis. Transketolase, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is of significant industrial interest for its ability to form new carbon-carbon bonds with chiral centers. nih.govresearchgate.net

Wild-type transketolase from E. coli shows little to no activity with simple aromatic aldehydes like benzaldehyde. rsc.org However, research has demonstrated that transketolase variants can be engineered to accept polar aromatic aldehydes, including 3-formylbenzoic acid (3-FBA) and 4-formylbenzoic acid (4-FBA). nih.govucl.ac.uk The carboxylic acid group on these substrates appears to facilitate a beneficial binding interaction with the enzyme's active site. rsc.orgucl.ac.uk

Directed evolution and site-directed mutagenesis have been employed to significantly improve the catalytic efficiency of transketolase towards these non-natural substrates. By modifying key amino acid residues in the active site (e.g., R358 and S385), researchers have achieved substantial increases in activity. nih.govucl.ac.uk For instance, specific mutants showed up to a 13-fold enhancement in activity for aromatic aldehydes. ucl.ac.uk One mutant, S385E, was even found to eliminate the substrate inhibition that was observed with 3-FBA in other variants. nih.govucl.ac.uk Computational docking studies have helped to elucidate how these mutations reshape the active site to better accommodate aromatic substrates like 3-FBA. nih.govresearchgate.net

These studies showcase a powerful strategy for redesigning enzyme substrate specificity, opening up pathways for the synthesis of novel α,α-dihydroxyketones from aromatic aldehydes. ebi.ac.uk The findings with 3-FBA and 4-FBA strongly suggest that this compound would be a viable, and potentially valuable, substrate for engineered transketolase variants, enabling the production of novel halogenated chiral compounds.

Enzyme/Variant Substrate Key Improvement/Finding Reference
Transketolase Variants3-Formylbenzoic acid (3-FBA)Up to 13-fold enhanced activity. ucl.ac.uk
Transketolase S385E Mutant3-Formylbenzoic acid (3-FBA)Complete removal of substrate inhibition. nih.govucl.ac.uk
Transketolase D469T Mutant4-Formylbenzoic acid (4-FBA)250-fold higher specific activity in producing α,α-dihydroxyketone compared to benzaldehyde. ebi.ac.uk
Engineered Transketolase3-Formylbenzoic acid (3-FBA) & PyruvateUp to 630-fold increase in kcat. researchgate.net

This table presents key findings from enzymatic biocatalysis studies on transketolase with formylbenzoic acid substrates.

Future Directions and Emerging Research Frontiers

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally friendly methods for synthesizing 4-chloro-3-formylbenzoic acid and its derivatives is a key area of future research. Current synthetic routes often involve multi-step processes that can be resource-intensive. Researchers are investigating alternative pathways that align with the principles of green chemistry.

One promising approach is the use of enzymatic chlorination. Chloroperoxidases are being explored for their ability to regioselectively chlorinate benzoic acid derivatives under mild conditions, such as at a pH of 5–7 and a temperature of 25°C. While yields are currently moderate (50-60%), this method offers a more sustainable alternative to traditional chemical chlorination. Another avenue of exploration is microwave-assisted synthesis, which has been shown to significantly reduce reaction times for both chlorination and formylation steps. However, the energy costs associated with this technology currently limit its widespread industrial adoption.

The use of greener solvents and catalysts is also a major focus. For example, some synthetic methods are being adapted to use water or acetic acid as solvents, which are more environmentally benign than many organic solvents. Catalytic systems are also being refined to be more efficient and reusable. For instance, palladium-catalyzed reactions are being developed that require only a very low percentage of the metal catalyst and can be carried out under atmospheric pressure. researchgate.net

High-Throughput Synthesis and Screening of Derivatives

The creation and rapid testing of large libraries of this compound derivatives is a powerful strategy for discovering new compounds with desirable properties, particularly for applications in drug discovery and materials science. High-throughput synthesis techniques allow for the rapid generation of a diverse range of molecules from a common starting material. rsc.org

One-bead-one-compound (OBOC) libraries, constructed using solid-phase synthesis, are a valuable tool for this purpose. nih.gov In this method, large numbers of compounds are synthesized on individual beads, which can then be screened for their ability to bind to a target protein or other molecule of interest. nih.gov This approach has been used to create libraries of oligoamides, peptides, and other molecules, and is now being adapted for the synthesis of derivatives of this compound. nih.gov

Once these libraries are created, high-throughput screening methods can be used to quickly identify promising candidates. researchgate.net For example, a colorimetric assay has been developed for the high-throughput screening of transketolase libraries, which could be adapted for screening derivatives of this compound. researchgate.net This assay allows for the rapid identification of active compounds by a simple color change. researchgate.net

Advanced Computational Modeling for De Novo Design

Computational tools are playing an increasingly important role in the design of new molecules based on the this compound scaffold. These methods allow researchers to predict the properties of a molecule before it is synthesized, saving time and resources.

Molecular docking is a computational technique used to predict how a small molecule, such as a derivative of this compound, will bind to a target protein. bohrium.com This information can be used to design more potent and selective drugs. bohrium.com For example, software like AutoDock Vina can be used to predict the binding affinity of a compound to a target protein, such as a kinase.

Density Functional Theory (DFT) calculations can be used to optimize the geometries of molecules and calculate their electrostatic potential maps. This information can provide insights into the reactivity of a molecule and its potential to interact with other molecules. Quantitative Structure-Activity Relationship (QSAR) models can be used to correlate the chemical structure of a series of compounds with their biological activity. This can help to identify the key structural features that are important for a particular activity.

Exploration of Novel Intermolecular Interactions and Self-Assembly

The ability of this compound and its derivatives to form ordered structures through intermolecular interactions is an area of growing interest. These interactions, which include hydrogen bonds and halogen bonds, can be used to control the self-assembly of molecules into complex architectures.

The formyl group of this compound can form covalent bonds with nucleophilic sites on other molecules, while the chloro group can participate in halogen bonding. These interactions can influence the binding affinity and specificity of the molecule towards its targets.

Integration into Complex Supramolecular Architectures

The unique properties of this compound make it an attractive building block for the construction of complex supramolecular architectures. These are large, well-defined structures that are held together by non-covalent interactions.

One example of this is the use of 4-chloro-3-formylbenzenesulfonate, a derivative of this compound, in the formation of a supramolecular structure with calcium ions. strath.ac.uk In this structure, alternating organic and inorganic layers are formed, with the sulfonate group of the organic molecule coordinating to the calcium ions. strath.ac.uk

Another approach involves the use of 4-formylbenzoic acid derivatives in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of potential applications, including gas storage, catalysis, and drug delivery. Amorphous zirconium MOFs have been assembled from mixed porphyrins synthesized using 4-formylbenzoic acid. ebi.ac.uk

The development of these complex architectures opens up new possibilities for the application of this compound in areas such as materials science, catalysis, and nanotechnology.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 4-chloro-3-formylbenzoic acid, and how can regioselectivity be controlled?

  • Methodological Answer: The compound can be synthesized via regioselective chlorination of 3-formylbenzoic acid using chlorine gas in the presence of FeCl₃ as a catalyst. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize over-chlorination. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances yield . Enzymatic approaches, such as lipase-mediated acylation, may also be explored for chiral intermediates, though this requires tailored reaction engineering .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer:

  • NMR: The aldehyde proton (δ ~10 ppm in 1^1H NMR) and carboxylic acid proton (δ ~12-13 ppm) should appear as distinct singlets. 13^{13}C NMR should show peaks for the carbonyl groups (C=O at ~190-200 ppm for aldehyde, ~170 ppm for carboxylic acid).
  • IR: Stretching vibrations for aldehyde (C=O at ~1700 cm1^{-1}) and carboxylic acid (O-H at ~2500-3000 cm1^{-1}) confirm functional groups.
  • MS: Molecular ion peaks ([M+H]+^+) and fragmentation patterns (e.g., loss of CO2_2 from the carboxylic acid group) validate the structure .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work under a fume hood to prevent inhalation of dust. Store in airtight containers at 0–6°C to prevent degradation. Waste must be segregated and treated via neutralization (e.g., with dilute NaOH) before disposal by licensed facilities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets (e.g., 6-311+G(d,p)) model electron density gradients, critical for predicting reactivity at the aldehyde and carboxylic acid sites . Solvent effects (e.g., polarizable continuum models) refine predictions for aqueous or organic media interactions.

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction using SHELXL for refinement ensures precise bond-length and angle measurements. For twinned crystals, SHELXD aids in structure solution via dual-space algorithms. WinGX integrates data processing (e.g., absorption corrections) and visualization to validate hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

Q. How do derivatization strategies enhance the biological activity of this compound?

  • Methodological Answer: The aldehyde group can undergo Schiff base formation with amines (e.g., sulfonamides) to create antimicrobial agents. For example, coupling with 4-chlorobenzenesulfonamide yields derivatives with enhanced bacterial membrane permeability. Activity is assayed via microdilution (MIC tests) against Gram-positive/negative strains .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

  • Methodological Answer: HPLC with a C18 column and UV detection (λ = 254 nm) separates impurities (e.g., unreacted 3-formylbenzoic acid). Method validation includes spike-recovery tests (90–110% recovery) and LOQ determination (<0.1% w/w). For chlorinated byproducts, GC-MS with electron capture detection improves sensitivity .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

  • Methodological Answer: In polar aprotic solvents (e.g., DMSO), the enol form dominates due to stabilization of the conjugated base. In acidic media (pH < 3), the keto form prevails. UV-Vis spectroscopy (200–400 nm) monitors tautomeric shifts, while 1^1H NMR in D2_2O reveals proton exchange dynamics .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can this be resolved experimentally?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures. Compare DSC data (melting endotherms) with literature values. Contradictions may arise from impurities; recrystallize samples and repeat tests. Computational studies (e.g., bond dissociation energies via DFT) identify weak points (e.g., C-Cl bond cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.